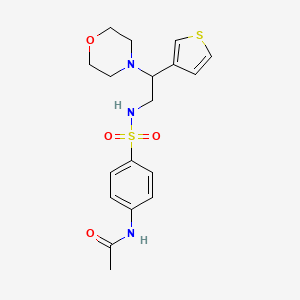![molecular formula C19H18N4O3 B2892540 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone CAS No. 605628-03-3](/img/structure/B2892540.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone” is a complex organic compound. It contains a benzimidazole core, which is an important pharmacophore in drug discovery . This compound is related to Bilastine, an orally available, potent, and selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria (hives) .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step pathways. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis
The structure of these types of compounds is typically established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For example, a related compound showed nine aromatic protons appearing as a multiplet in the range of δ 7.23–7.84 ppm in its 1H NMR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic aromatic substitution . The reaction conditions and the choice of reagents can greatly influence the yield and the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, a related compound was found to be an off-white powder with a melting point of 176–176.5 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, like the compound , have been reported to exhibit a broad range of biological activities, including antimicrobial properties . The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents.
Antitumor Potential
The benzimidazole core is known for its antitumor activity . This compound could be explored for its potential use in cancer therapy, especially considering the piperidine ring’s ability to penetrate biological membranes, which could facilitate the delivery of the active benzimidazole moiety to tumor cells.
Anti-inflammatory Applications
Compounds containing benzimidazole have been associated with anti-inflammatory effects . The compound’s structure suggests it could be synthesized into drugs that target inflammatory pathways, providing a new avenue for anti-inflammatory therapies.
Antiviral Agents
The imidazole ring is a common feature in many antiviral drugs. Given the structural similarity, this compound could serve as a scaffold for the development of novel antiviral agents, particularly those targeting viruses that have developed resistance to current medications .
Proton Pump Inhibition
Benzimidazole derivatives are well-known for their role as proton pump inhibitors (PPIs) . This compound could be investigated for its efficacy in reducing stomach acid secretion, offering potential benefits for patients with gastroesophageal reflux disease (GERD) or peptic ulcers.
Anthelmintic Properties
The presence of the benzimidazole and piperidine rings in the compound’s structure suggests potential anthelmintic activity, which could be harnessed to develop treatments against parasitic worm infections .
Mécanisme D'action
While the exact mechanism of action for this specific compound is not provided in the search results, related compounds like Bilastine act as potent and selective histamine H1 receptor antagonists . They exhibit long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro .
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(12-14)23(25)26)22-10-8-13(9-11-22)18-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNIYISENUTOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)

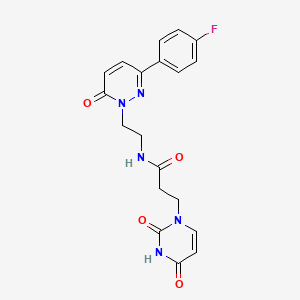
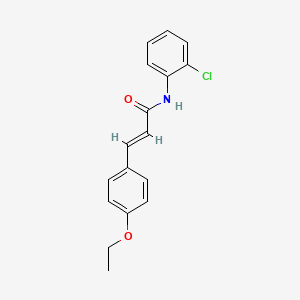
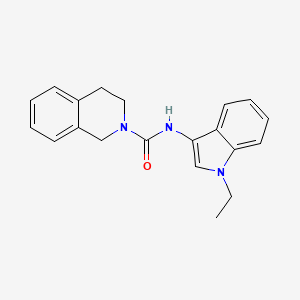
![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)
![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)
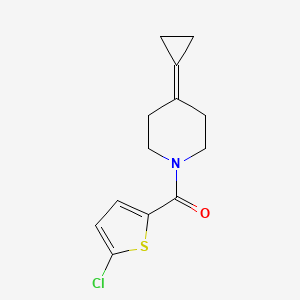
![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)
